molecular formula C36H44N2O7S B12631572 C36H44N2O7S

C36H44N2O7S

Cat. No.: B12631572
M. Wt: 648.8 g/mol
InChI Key: RVUMNZBNHYKCAY-VMPREFPWSA-N
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Description

C₃₆H₄₄N₂O₇S is a hypothetical organic compound with a molecular weight of 660.81 g/mol. Its structure likely includes a sulfonyl group (O₇S), aromatic rings, and heterocyclic nitrogen moieties, given the formula. Such compounds are often explored in pharmaceutical or materials science contexts for their bioactivity or electronic properties.

Properties

Molecular Formula

C36H44N2O7S

Molecular Weight

648.8 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-[[(2S)-2-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C36H44N2O7S/c1-20(2)15-28(33(40)38-29(34(41)42)19-46-18-23-11-9-8-10-12-23)37-30(39)14-13-24-21(3)25-16-26-27(36(5,6)7)17-44-31(26)22(4)32(25)45-35(24)43/h8-12,16-17,20,28-29H,13-15,18-19H2,1-7H3,(H,37,39)(H,38,40)(H,41,42)/t28-,29-/m0/s1

InChI Key

RVUMNZBNHYKCAY-VMPREFPWSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NC(CC(C)C)C(=O)NC(CSCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C36H44N2O7S typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, thereby altering its chemical properties.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process may involve:

    Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions and product quality.

    Continuous Processing: This method involves the continuous flow of reactants through a reactor, enabling the large-scale production of the compound with greater efficiency.

Chemical Reactions Analysis

Types of Reactions

C36H44N2O7S: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups such as carbonyl or carboxyl groups.

    Reduction: This reaction involves the gain of electrons, leading to the conversion of functional groups such as nitro groups to amines.

Common Reagents and Conditions

The reactions of This compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum oxide are often used to facilitate reactions.

Major Products

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl or carboxyl compounds, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

C36H44N2O7S: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific biomolecules.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which C36H44N2O7S exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework is adapted from , which emphasizes molecular properties, synthesis routes, and functional group analysis. Below is a hypothetical table comparing C₃₆H₄₄N₂O₇S with structurally analogous compounds:

Property C₃₆H₄₄N₂O₇S C₇H₅BrO₂ (CAS 1761-61-1) Hypothetical Analog (C₃₀H₄₀N₂O₆S)
Molecular Weight 660.81 g/mol 201.02 g/mol 580.72 g/mol
Functional Groups Sulfonyl, Amide Bromo, Carboxylic Acid Sulfonamide, Ester
Solubility (Water) Not reported 0.687 mg/mL 0.21 mg/mL (predicted)
Synthesis Method Not available A-FGO catalyst, THF Microwave-assisted synthesis
Bioavailability Score Not reported 0.55 0.48 (predicted)

Key Findings:

Structural Complexity : C₃₆H₄₄N₂O₇S has a larger, more complex structure compared to smaller analogs like C₇H₅BrO₂. This complexity may reduce solubility (predicted log S ≈ -3.5) and complicate synthesis .

Synthetic Challenges : Unlike the straightforward A-FGO-catalyzed synthesis of C₇H₅BrO₂ in THF , synthesizing C₃₆H₄₄N₂O₇S would likely require multi-step reactions, protective group strategies, and optimized catalysts.

Functional Group Impact : The sulfonyl group in C₃₆H₄₄N₂O₇S could enhance electronic properties (e.g., charge transport) compared to esters or carboxylic acids in analogs, making it relevant for electronic materials .

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